molecular formula C13H12N2O B2721761 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one CAS No. 113502-44-6

2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one

Cat. No.: B2721761
CAS No.: 113502-44-6
M. Wt: 212.252
InChI Key: ULXFYCXXERDSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one (CAS 113502-44-6) is a versatile chemical scaffold with significant value in pharmaceutical and agrochemical research. This compound, with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol, features a tetrahydroindazole core, a structure recognized for its relevance in drug discovery . Researchers are particularly interested in this scaffold for its potential to interact with biological targets. For instance, closely related tetrahydroindazole derivatives have been developed into highly potent and selective ligands for the sigma-2 receptor, a protein implicated in central nervous system (CNS) disorders and cancer cell proliferation . Furthermore, structural analogs, specifically 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives, have demonstrated strong herbicidal activity in paddy fields, controlling a wide spectrum of annual weeds with good crop selectivity at low application rates . These established research applications make this compound a promising building block for medicinal chemists aiming to develop new neuroprotective or oncological therapeutics, as well as for chemists working on the synthesis of novel agrochemicals. This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13-8-4-7-12-11(13)9-15(14-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXFYCXXERDSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN(C=C2C(=O)C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one with its analogs:

Compound Name & Source Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Implications
This compound Phenyl at position 2 C₁₃H₁₂N₂O 212.25 High lipophilicity; potential kinase inhibition
2-Methyl-4,5,6,7-tetrahydro-2H-indazol-4-one Methyl at position 2 C₈H₁₀N₂O 150.18 Lower molecular weight; likely higher aqueous solubility
5-Acetyl-6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl ethanone Hydroxy, acetyl, dimethyl, and phenyl groups C₁₄H₁₈N₂O₂ 254.31 Polar substituents enhance hydrogen bonding; possible metabolic instability
6-(5-Methyl-2-furanyl)-3-phenyl-4H-indazol-4-one Furan moiety at position 6, phenyl at position 3 C₁₉H₁₈N₂O₂ 306.36 Furan introduces π-π stacking potential; unconfirmed bioactivity
Key Observations:
  • Lipophilicity : The phenyl group in the target compound increases logP compared to the methyl analog, favoring interaction with hydrophobic protein pockets.
  • Solubility : Polar groups (e.g., hydroxyl and acetyl in ) improve aqueous solubility but may reduce cell permeability.
  • Synthetic Complexity : Multi-substituted analogs (e.g., ) require protective group strategies, whereas the methyl derivative is synthetically straightforward.

Biological Activity

2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one (CAS Number: 113502-44-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, relevant research findings, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound has a molecular formula of C13H12N2OC_{13}H_{12}N_2O and a molecular weight of 212.25 g/mol. Its structure includes an indazole moiety which is significant for its biological interactions.

Target and Mode of Action

Research indicates that indazole derivatives, including this compound, exhibit various biological properties such as:

  • Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner.
  • Antitumor Effects : It has demonstrated the ability to inhibit cell growth in several neoplastic cell lines at concentrations lower than 1 μM. This effect is associated with a blockade in the G0–G1 phase of the cell cycle.

Biological Activity Overview

Activity Description
Anti-inflammatoryInhibits PGE2, TNF-α, and MMP-13 production.
AntitumorSuppresses growth of various cancer cell lines.
AntimicrobialExhibits activity against certain bacterial strains (specific data not detailed in current sources).

Case Studies and Research Findings

  • Anti-inflammatory Studies : In vitro studies have shown that this compound significantly reduces the levels of inflammatory cytokines in cultured macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Antitumor Activity : A study revealed that treatment with this compound led to reduced viability in human cancer cell lines such as HeLa and MCF-7. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Preliminary screening indicated that the compound possesses antimicrobial activity against specific pathogens; however, further studies are necessary to elucidate its efficacy and mechanism .

Synthetic Routes

The synthesis of this compound typically involves the condensation of a triketone with phenylhydrazine under optimized reaction conditions to ensure high yield and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Multi-step organic synthesis typically involves cyclocondensation reactions. For example, analogous imidazolone derivatives are synthesized via cyclization of hydrazines with ketones or aldehydes under acidic or catalytic conditions . Optimization of solvent systems (e.g., ethanol, DMF) and temperature (80–120°C) is critical to minimize side products like dimerization intermediates . Purity is assessed via HPLC or GC-MS, with yields reported between 40–70% depending on substituent effects .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and tautomeric forms?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to resolve aromatic protons and distinguish between keto-enol tautomers (e.g., δ 10–12 ppm for enolic OH) .
  • X-ray crystallography : Definitive confirmation of regiochemistry and hydrogen-bonding networks .
  • IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm1^{-1}) and NH groups (~3200 cm1^{-1}) .

Q. What computational methods are suitable for predicting the physicochemical properties (e.g., solubility, logP) of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and tautomeric stability. Quantitative Structure-Property Relationship (QSPR) models, trained on datasets of similar heterocycles, estimate logP and solubility . COMSOL Multiphysics can simulate diffusion coefficients in solvent systems .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound derivatives?

  • Methodological Answer : A 2k^k factorial design evaluates factors like catalyst loading, temperature, and solvent polarity. Response variables (yield, purity) are analyzed via ANOVA to identify interactions. For example, a study on imidazolones found that solvent polarity (DMF > ethanol) significantly impacts reaction rate but not regioselectivity . Process control algorithms (e.g., PID controllers) can automate parameter adjustments .

Q. What mechanistic insights explain contradictory biological activity data for this compound in kinase inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration, pH) or off-target effects. Use kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Molecular docking (AutoDock Vina) identifies binding poses in kinase active sites, while MD simulations (>100 ns) assess stability . Cross-validate with CRISPR-edited cell lines to confirm target specificity .

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

  • Methodological Answer : Nanofiltration (NF) membranes with MWCO 200–300 Da selectively retain larger byproducts. Process parameters (transmembrane pressure, flow rate) are optimized via response surface methodology (RSM). For example, NF270 membranes achieve >90% purity for imidazolones in ethanol-water systems .

Q. What strategies resolve discrepancies in reported pharmacokinetic profiles (e.g., bioavailability) across preclinical models?

  • Methodological Answer : Conduct species-specific metabolic stability assays (e.g., liver microsomes) to identify cytochrome P450 isoforms responsible for oxidation. Formulation studies using lipid nanoparticles or cyclodextrin complexes enhance solubility. Cross-species allometric scaling, validated via compartmental modeling (NONMEM), improves bioavailability predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.